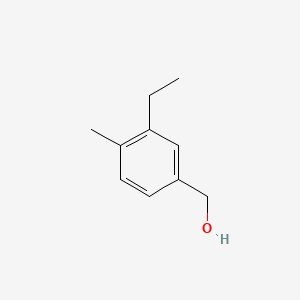

(3-Ethyl-4-methylphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

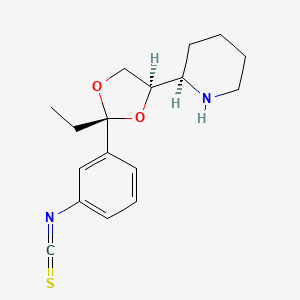

“(3-Ethyl-4-methylphenyl)methanol” is a type of organic compound . It is also known as “(4-Methylphenyl) methanol, ethyl ether” and its molecular formula is C10H14O . The IUPAC Standard InChIKey for this compound is FIDCVOWDKPLFMW-UHFFFAOYSA-N .

Molecular Structure Analysis

The molecular structure of “(3-Ethyl-4-methylphenyl)methanol” consists of a benzene ring with an ethyl group (C2H5) and a methyl group (CH3) attached to it, along with a methanol group (CH2OH) .Physical And Chemical Properties Analysis

“(3-Ethyl-4-methylphenyl)methanol” has a molecular weight of 150.2176 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the retrieved data .科学的研究の応用

Chemical Synthesis and Catalysis

(3-Ethyl-4-methylphenyl)methanol is implicated in research exploring the methylation of compounds, an essential reaction in organic synthesis, contributing to the production of valuable monomers for thermotropic liquid crystals and engineering plastics. Studies show that supercritical methanol, combined with specific catalysts like SAPO-11, can yield high selectivity for the desired methylation products under certain conditions, highlighting its utility in enhancing reaction selectivity and efficiency (Yoshiteru et al., 2004).

Biofuel and Bioproducts Production

The biological conversion of methanol to specialty chemicals and biofuels is another significant area of application. Engineered microorganisms, such as Escherichia coli, have been developed to utilize methanol as a substrate for producing metabolites and biofuels, demonstrating the potential of methanol as a renewable feedstock for biotechnological applications (W. B. Whitaker et al., 2017).

Environmental Applications

Research on the conversion of methanol to hydrocarbons over zeolite catalysts is relevant to environmental applications, including waste conversion and the production of cleaner fuels. Studies have investigated the reaction mechanisms and catalyst deactivation processes, providing insights into the efficient conversion of methanol into valuable hydrocarbons (M. Bjørgen et al., 2007).

Heat Transfer Applications

The use of methanol in water solutions as a coolant in heat exchangers has been explored for its potential to enhance heat transfer properties. Research in this area focuses on the optimization of methanol concentrations in solutions to improve heat transfer efficiency in engineered systems (S. Raviteja et al., 2018).

特性

IUPAC Name |

(3-ethyl-4-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-10-6-9(7-11)5-4-8(10)2/h4-6,11H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHFGKITBDGHQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethyl-4-methylphenyl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)